molecular formula C24H27N3O3 B11158573 3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone

3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone

Cat. No.: B11158573
M. Wt: 405.5 g/mol
InChI Key: RFFLEWVFQHCLQT-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and presence in numerous natural alkaloids and synthetic bioactive molecules . This nitrogen-containing heterocycle consists of a benzene ring fused to a pyrimidine ring, which contributes to its notable stability and favorable drug-like properties, including the ability to penetrate the blood-brain barrier . The specific derivative, 3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone, features a flexible hexyl linker and a 2-phenylmorpholino moiety, a structure suggestive of potential as a protein kinase inhibitor . Compounds based on the 4(3H)-quinazolinone core have demonstrated a wide spectrum of pharmacological activities in research, including anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal effects . The biological activity of such derivatives is highly dependent on the substituents at key positions on the ring system, with modifications at the 3-position often leading to significant changes in potency and target selectivity . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

3-[6-oxo-6-(2-phenylmorpholin-4-yl)hexyl]quinazolin-4-one

InChI

InChI=1S/C24H27N3O3/c28-23(26-15-16-30-22(17-26)19-9-3-1-4-10-19)13-5-2-8-14-27-18-25-21-12-7-6-11-20(21)24(27)29/h1,3-4,6-7,9-12,18,22H,2,5,8,13-17H2

InChI Key

RFFLEWVFQHCLQT-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CCCCCN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.

    Introduction of the Hexyl Chain: The hexyl chain is introduced through alkylation reactions using suitable alkyl halides.

    Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions, where the phenylmorpholine is reacted with the intermediate compound.

    Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, often involving recrystallization or chromatography techniques.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms with altered biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinazolinone core, enhancing its chemical diversity.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures with potential biological activities.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions are often quinazolinone derivatives with modified functional groups and enhanced biological properties.

Scientific Research Applications

Pharmacological Properties

Quinazolinone derivatives, including 3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone, have been studied for various biological activities:

  • Antitumor Activity : Quinazolinones have shown significant growth inhibitory effects against various cancer cell lines. For instance, certain derivatives exhibit selective activity against epidermoid carcinoma and human myelogenous leukemia cells, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : Some quinazolinone derivatives have been developed for their anti-inflammatory properties. Research indicates that these compounds can inhibit edema and show efficacy in models of rheumatoid arthritis and inflammatory bowel diseases .
  • Antimicrobial Activity : The antimicrobial properties of quinazolinones have been explored, with some derivatives demonstrating effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in treating infections.

Case Studies and Research Insights

Several studies have documented the synthesis and biological evaluation of quinazolinone derivatives:

  • Case Study 1 : A study synthesized a series of 4(3H)-quinazolinone derivatives and evaluated their antitumor activity. Compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Case Study 2 : In another research effort, derivatives were synthesized to assess their anti-inflammatory effects in vivo. Results indicated a significant reduction in inflammation markers in treated models compared to controls, highlighting their potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and receptors involved in various biological processes, such as:

    Enzyme Inhibition: It inhibits enzymes like kinases and proteases, disrupting cellular signaling and metabolic pathways.

    Receptor Binding: The compound binds to receptors such as G-protein-coupled receptors (GPCRs) and ion channels, modulating their activity and affecting cellular responses.

    Pathway Modulation: By targeting specific pathways, the compound can induce apoptosis in cancer cells, inhibit microbial growth, and reduce inflammation.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

2.1 Structural and Functional Group Variations

Key Structural Features of 3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone

  • Position 3 Substitution: A 6-oxohexyl chain terminated with a 2-phenylmorpholino group.
  • Morpholino Group: A six-membered nitrogen-oxygen heterocycle, which may enhance solubility and metabolic stability.
2.3 Pharmacokinetic and Physicochemical Properties
  • Solubility: The morpholino group in the target compound may improve water solubility compared to halogenated derivatives (e.g., ), which are more lipophilic .
  • Half-Life: Halofuginone HBr () has a half-life of 9h in rabbits due to its piperidyl group . The target’s morpholino-hexyl chain could similarly prolong half-life relative to triazole derivatives (, t½ = 1h in mice).
  • Bioavailability : Longer alkyl chains (e.g., hexyl in the target) may enhance tissue penetration compared to shorter substituents (e.g., methyl or phenyl in ).

Biological Activity

3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, highlighting its pharmacological potential through various studies and findings.

Overview of Quinazolinones

Quinazolinones are recognized for their significant biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic effects. The structural diversity among quinazolinone derivatives allows for a wide range of interactions with biological targets, making them valuable in medicinal chemistry.

Biological Activities

1. Anticancer Activity
Research indicates that quinazolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer lines such as MDA-MB-231 and K562. The IC50 values for these compounds often fall within the micromolar range, indicating significant potency.

CompoundCell LineIC50 (µM)Reference
A3PC310
A2MCF-710
A1HT-2912

2. Antibacterial Activity
Quinazolinones have also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, the ability of certain derivatives to synergize with existing antibiotics like piperacillin-tazobactam has been noted, enhancing their effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

3. Anti-inflammatory Effects
Some quinazolinone derivatives have shown superior anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, these compounds exhibited significant reductions in inflammatory markers and pain relief .

4. Other Biological Activities
Beyond anticancer and antibacterial effects, quinazolinones have been explored for their antifungal, antioxidant, and analgesic properties. For instance:

  • Antifungal Activity : Certain derivatives have shown effectiveness against fungi like Candida albicans.
  • Antioxidant Activity : Some compounds inhibited aldehyde oxidase significantly, indicating potential for use in oxidative stress-related conditions.
  • Analgesic Activity : Quinazolinones have been evaluated for pain-relieving properties comparable to traditional NSAIDs .

The mechanisms underlying the biological activities of quinazolinones often involve:

  • Enzyme Inhibition : Many quinazolinones act as inhibitors of key enzymes involved in cancer cell proliferation and bacterial resistance mechanisms.
  • Receptor Interaction : Some compounds target specific receptors or proteins (e.g., EGFR), modulating pathways critical for cell survival and growth.

Case Studies

Several case studies highlight the efficacy of quinazolinone derivatives:

  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific derivatives significantly inhibited the growth of various tumor cell lines, with detailed assessments showing dose-dependent responses.
  • Synergistic Effects in Antibacterial Therapy : A study involving a novel quinazolinone derivative showed enhanced bactericidal activity when combined with existing antibiotics against MRSA, suggesting potential for developing combination therapies .
  • In Vivo Efficacy : Animal models have confirmed the anti-inflammatory and analgesic properties of certain quinazolinone derivatives, providing a basis for their use in clinical settings.

Q & A

Q. How to mitigate off-target cytotoxicity in antitumor quinazolinones?

  • Methodological Answer :
  • Selectivity screening across cancer cell panels (e.g., NCI-60) identifies derivatives with narrow toxicity .
  • Proteomics (e.g., phosphokinase arrays) detects pathways affected by quinazolinones.
  • Structural modifications (e.g., 6-bromo substitution) reduce interaction with non-target kinases .

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